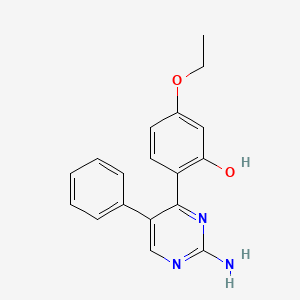

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol

Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an amino group at position 2, a phenyl group at position 5, and a phenolic moiety at position 2. The phenol group is further substituted with an ethoxy group at position 3. The ethoxy substituent on the phenol may enhance solubility compared to non-polar groups, while the phenyl and amino groups could influence electronic and steric interactions with biological targets.

Properties

IUPAC Name |

2-(2-amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-13-8-9-14(16(22)10-13)17-15(11-20-18(19)21-17)12-6-4-3-5-7-12/h3-11,22H,2H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRLCCBVWMQEFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol typically involves the use of palladium-catalyzed cross-coupling reactions. One common method starts with the cross-coupling of 3-trifloxychromone and triarylbismuth, followed by further reactions with hydrazine hydrate and guanidinium chloride . This one-pot operation is efficient and can be performed at room temperature, making it a practical approach for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the phenol or amino groups.

Scientific Research Applications

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: The compound is explored for its applications in materials science, such as in the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share structural similarities with 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol, differing primarily in substituents on the pyrimidine or phenolic rings:

Key Observations :

- Substituent Effects: The chloro group in the compound from increases lipophilicity and may enhance antimicrobial activity through membrane disruption or target binding . The methoxyphenyl and fluorobenzyloxy groups in ’s compound suggest improved metabolic stability and target affinity compared to the target compound’s phenyl and ethoxy groups . The ethoxy group on the target’s phenol may offer a balance between solubility and lipophilicity compared to smaller (e.g., methoxy) or bulkier substituents.

- The absence of electron-withdrawing groups (e.g., fluorine or chlorine) on the target compound’s phenyl ring may reduce its electrophilic character compared to analogs in and .

Future research should prioritize :

- Synthesis and empirical testing of the target compound’s antimicrobial, kinase inhibition, and pharmacokinetic profiles.

- Structural optimization guided by substituent effects observed in analogs (e.g., introducing fluorine for stability or chloro for activity ).

Biological Activity

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include an amino group and an ethoxyphenol moiety. Research has indicated potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The chemical structure of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol can be represented as follows:

This compound exhibits solubility in organic solvents and demonstrates stability under standard laboratory conditions.

The biological activity of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as phosphofructokinase, thereby reducing the production of pro-inflammatory mediators .

- Receptor Modulation : It has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : The phenolic component of the structure contributes to its potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

The biological activities of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol can be categorized into several key areas:

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity Studies : In vitro experiments demonstrated that 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-ethoxyphenol exhibits significant cytotoxic effects against human breast cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutic agents.

- Anti-inflammatory Effects : Animal model studies showed that administration of this compound significantly reduced edema and inflammatory markers in induced arthritis models, suggesting its utility in treating inflammatory diseases .

- Mechanistic Insights : Further research elucidated the molecular pathways affected by the compound, including inhibition of NF-kB signaling, which plays a crucial role in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.